molecular formula C11H20BrNO2 B6617496 tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate CAS No. 1420992-40-0

tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate

Cat. No.: B6617496
CAS No.: 1420992-40-0
M. Wt: 278.19 g/mol
InChI Key: CUQSGHQYNWLZIT-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate typically involves the bromination of tert-butyl 4-methylpiperidine-1-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate involves its reactivity as a brominated compound. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with various molecular targets, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-bromopiperidine-1-carboxylate

Uniqueness: tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl group, which confer specific reactivity and steric properties. This makes it particularly useful in selective synthetic transformations and as a building block for more complex molecules .

Properties

IUPAC Name

tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSGHQYNWLZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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